4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide typically involves the condensation of 4-aminobenzamide with pyridine-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or benzamide moieties can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide or pyridine rings.
Reduction: Reduced forms of the benzamide or pyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the benzamide or pyridine rings.
Scientific Research Applications
4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Mechanism of Action
The mechanism of action of 4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide involves its interaction with specific molecular targets. For example, as a quorum sensing inhibitor, it can bind to and inhibit the activity of quorum sensing receptors in bacteria, thereby preventing the expression of genes involved in biofilm formation and virulence . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but with different functional groups.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A methylated derivative with distinct properties.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro-substituted derivative with unique reactivity.
Uniqueness
4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a quorum sensing inhibitor and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
827596-02-1 |
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Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C13H11N3O/c14-13(17)11-1-3-12(4-2-11)16-9-10-5-7-15-8-6-10/h1-9H,(H2,14,17) |
InChI Key |
OPGXTFCDDUBVNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=CC2=CC=NC=C2 |
Origin of Product |
United States |
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